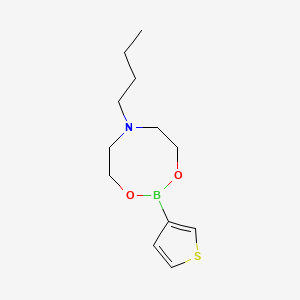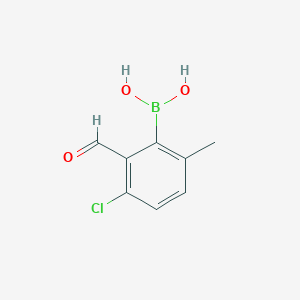
2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” is a type of boronic acid ester . It’s a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” is represented by the formula C13H17BCl2O3 . The InChI code for this compound is 1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3 .Chemical Reactions Analysis
The chemical reactions involving “2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” are primarily related to its use as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” include a molecular weight of 302.99 g/mol . It is a solid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acid esters are widely used in Suzuki-Miyaura cross-coupling reactions , which are among the most widely-applied transition metal catalyzed carbon-carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Biaryl Compounds
The Suzuki-Miyaura cross-coupling reaction is particularly useful for the synthesis of biaryl compounds . These compounds are common structural motifs in many pharmaceuticals and natural products, and the ability to form carbon-carbon bonds between two aromatic rings is a powerful tool in synthetic chemistry .
Material Science
In the field of material science , boronic acid esters are used in the synthesis of organic semiconductors, polymers, and other materials. The ability to form stable carbon-carbon bonds under mild conditions is particularly useful in the synthesis of complex materials .
Chemical Synthesis
Boronic acid esters are used in a variety of other chemical synthesis applications. They can act as protecting groups for diols, participate in conjugate addition reactions, and serve as intermediates in the synthesis of other boron-containing compounds .
Chromatography
In chromatography , boronic acid esters can be used as ligands in affinity chromatography. This technique is used to separate biomolecules based on their binding affinities to the boronic acid ester .
Analytical Chemistry
In analytical chemistry , boronic acid esters are used as fluorescent probes for the detection of carbohydrates and other polyols. The boronic acid moiety forms reversible covalent bonds with these substances, allowing for their detection .
Mechanism of Action
Target of Action
Pinacol boronic esters, in general, are highly valuable building blocks in organic synthesis .
Mode of Action
It’s known that pinacol boronic esters can undergo a process called protodeboronation . This process involves the removal of the boron moiety from the molecule, which can be catalyzed under certain conditions .
Biochemical Pathways
The protodeboronation of pinacol boronic esters is known to influence various chemical transformations, where the valuable boron moiety remains in the product .
Result of Action
The protodeboronation of pinacol boronic esters can lead to various chemical transformations .
Action Environment
The action of 2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of protodeboronation is known to be influenced by the pH of the environment, with the reaction being considerably accelerated at physiological pH .
Safety and Hazards
The safety information for “2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” includes hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(2,3-dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUAGAWIIHQZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














